![molecular formula C11H17N5O B14688458 3-[4-(Dimethylaminodiazenyl)phenyl]propanehydrazide CAS No. 34153-48-5](/img/structure/B14688458.png)
3-[4-(Dimethylaminodiazenyl)phenyl]propanehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(Dimethylaminodiazenyl)phenyl]propanehydrazide is an organic compound that features a diazenyl group attached to a phenyl ring, which is further connected to a propanehydrazide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Dimethylaminodiazenyl)phenyl]propanehydrazide typically involves the diazotization of 4-dimethylaminobenzenediazonium chloride followed by coupling with a suitable hydrazide derivative. The reaction conditions often require maintaining a low temperature to stabilize the diazonium intermediate and ensure a high yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization processes, where precise control of temperature and pH is crucial. The use of continuous flow reactors can enhance the efficiency and safety of the synthesis process, allowing for the production of significant quantities of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-[4-(Dimethylaminodiazenyl)phenyl]propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert the diazenyl group to an amine.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-[4-(Dimethylaminodiazenyl)phenyl]propanehydrazide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its diazenyl group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Wirkmechanismus
The mechanism of action of 3-[4-(Dimethylaminodiazenyl)phenyl]propanehydrazide involves its interaction with molecular targets through its diazenyl group. This interaction can lead to the formation of reactive intermediates that can modify biological molecules, thereby exerting its effects. The compound may also interfere with specific biochemical pathways, contributing to its observed biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Dimethylaminobenzenediazonium chloride: A precursor in the synthesis of 3-[4-(Dimethylaminodiazenyl)phenyl]propanehydrazide.
Azo compounds: Structurally related compounds with similar diazenyl groups.
Hydrazides: Compounds containing the hydrazide functional group.
Uniqueness
This compound is unique due to its combination of a diazenyl group and a propanehydrazide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
34153-48-5 |
|---|---|
Molekularformel |
C11H17N5O |
Molekulargewicht |
235.29 g/mol |
IUPAC-Name |
3-[4-(dimethylaminodiazenyl)phenyl]propanehydrazide |
InChI |
InChI=1S/C11H17N5O/c1-16(2)15-14-10-6-3-9(4-7-10)5-8-11(17)13-12/h3-4,6-7H,5,8,12H2,1-2H3,(H,13,17) |
InChI-Schlüssel |
AKLKEGQXAAMJQY-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)N=NC1=CC=C(C=C1)CCC(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-chlorophenyl)methyl]-2-(2,5-dichlorophenoxy)acetamide](/img/structure/B14688375.png)

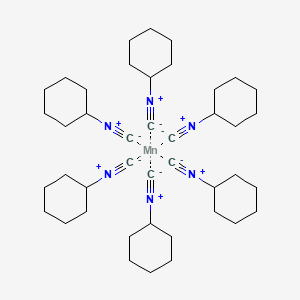
![4-{2-[3-Methyl-5-(pyridin-3-yl)-4H-pyrazol-4-ylidene]hydrazinyl}morpholine](/img/structure/B14688388.png)
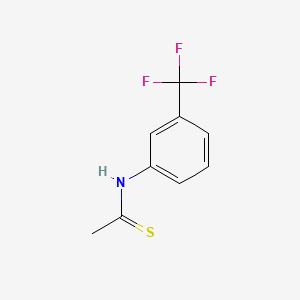
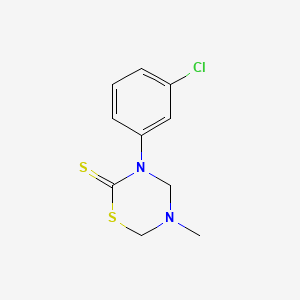
![2-[(2-Butylphenoxy)methyl]oxirane](/img/structure/B14688415.png)

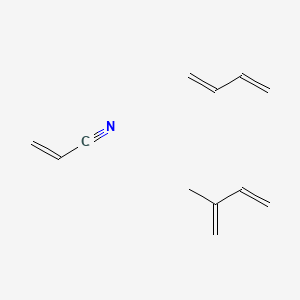
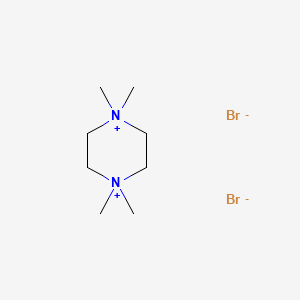
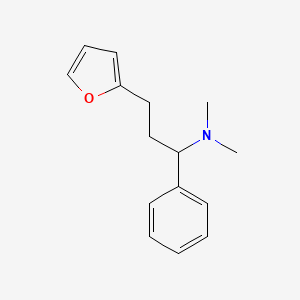
![Ethyl N-(2,4-dimethyl-8-bicyclo[4.2.0]octa-1,3,5-trienyl)carbamate](/img/structure/B14688448.png)
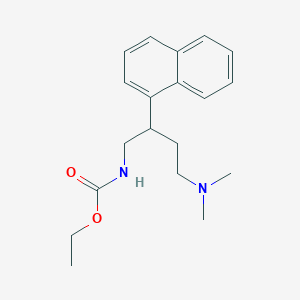
![Dioxybis[(4-methylphenyl)(diphenyl)silane]](/img/structure/B14688467.png)
